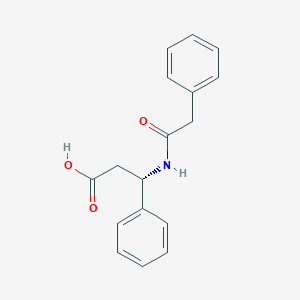

(S)-N-Phenylacetyl-beta-phenylalanine

Description

Significance of N-Acyl Amino Acids in Chemical Biology and Biosynthesis Research

N-acyl amino acids (NAAAs) are a significant class of endogenous signaling molecules composed of a fatty acid linked to an amino acid via an amide bond. mdpi.comnih.gov This structure gives them amphiphilic properties, allowing them to interact with both water-soluble and lipid-soluble environments within cells. biologyinsights.com As a result, NAAAs are found throughout various biological systems and are involved in a wide range of physiological processes. biologyinsights.comwikipedia.org

In the realm of chemical biology, NAAAs are recognized as an important family of endogenous signaling lipids. mdpi.com They are part of the "endocannabinoidome," a complex lipid signaling system. nih.govbiologyinsights.com Their functions include influencing cell-to-cell communication, pain perception, metabolic regulation, and inflammatory responses. biologyinsights.comwikipedia.org For example, specific NAAAs have been found to regulate energy homeostasis, exert neuroprotective activity, and show antiproliferative effects in vitro. nih.gov

The biosynthesis of NAAAs is a key area of research. These molecules can be generated through several metabolic pathways, which are not yet fully understood. mdpi.com One proposed pathway involves the direct condensation of a fatty acid (or its Coenzyme A derivative) with an amino acid. mdpi.com Enzymatic synthesis and biotransformation are also highly desirable for producing NAAAs, offering a "green" alternative to conventional chemical synthesis that often uses toxic agents. nih.gov Enzymes like lipases, proteases, and acylases are utilized in these biocatalytic processes. nih.govresearchgate.netscispace.com

The diverse biological activities and the potential for more environmentally friendly synthesis methods make N-acyl amino acids a subject of growing interest in the food, cosmetic, and pharmaceutical industries. nih.govscispace.com

Table 1: Examples and Biological Roles of N-Acyl Amino Acids

| N-Acyl Amino Acid Derivative | Acyl Group | Amino Acid | Biological Role/Significance |

| N-arachidonoyl glycine (B1666218) (NAraGly) | Arachidonoyl | Glycine | Endogenous signaling molecule. mdpi.com |

| N-oleoyl phenylalanine | Oleoyl | Phenylalanine | Regulates energy homeostasis. nih.gov |

| Stearoyl derivates of Tyr, Ser, Thr | Stearoyl | Tyrosine, Serine, Threonine | Exert neuroprotection activity. nih.gov |

| N-linoleoyl tyrosine | Linoleoyl | Tyrosine | Protects against transient cerebral ischemia by activating the CB2 receptor. nih.gov |

| N-acyl taurines (NATs) | Various | Taurine | Regulate insulin (B600854) secretion in pancreatic beta-cells. biologyinsights.com |

Overview of β-Phenylalanine as a Chiral Scaffold for Chemical and Biochemical Investigations

β-Phenylalanine and its derivatives (β-PADs) are structurally important compounds in medicinal chemistry. nih.govnih.gov Unlike the proteinogenic α-amino acids, the amino group in β-amino acids is attached to the second carbon atom from the carboxyl group. This structural difference confers greater stability. nih.govresearchgate.net β-PADs are utilized as chiral scaffolds, providing a fundamental structure for building more complex molecules, particularly in drug discovery and development. nih.govtandfonline.com

The significance of β-PADs lies in their ability to mimic natural α-amino acids, which allows them to be recognized by biological systems while offering enhanced stability. nih.govtandfonline.com This "chiral pseudopeptidic character" makes them valuable components in the synthesis of drug candidates and for pharmacomodulation. nih.govtandfonline.com They are found in natural products with antibiotic and antifungal properties. nih.gov

The synthesis of enantiomerically pure β-PADs remains a challenge for chemists, and numerous methods have been developed to achieve this. nih.govnih.gov Research focuses on metallocatalytic, asymmetric, and biocatalytic syntheses to improve yield and enantioselectivity. tandfonline.com Lipases and other enzymes are often explored as biocatalysts to produce specific enantiomers, such as the (S) enantiomer of β-phenylalanine. nih.gov The use of β-phenylalanine as a chiral building block is also explored in materials science for creating chiral nanostructures and hybrid scaffolds for tissue engineering. nih.govrsc.org

Table 2: Properties and Applications of (S)-N-Phenylacetyl-beta-phenylalanine

| Property | Value |

| IUPAC Name | (3S)-3-phenyl-3-[(2-phenylacetyl)amino]propanoic acid nih.gov |

| Molecular Formula | C17H17NO3 nih.gov |

| Molecular Weight | 283.32 g/mol nih.gov |

| Canonical SMILES | C1=CC=C(C=C1)CC(=O)NC@@HC2=CC=CC=C2 nih.gov |

| InChIKey | URKWJOAJRKPEFW-HNNXBMFYSA-N nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

65414-83-7 |

|---|---|

Molecular Formula |

C17H17NO3 |

Molecular Weight |

283.32 g/mol |

IUPAC Name |

(3S)-3-phenyl-3-[(2-phenylacetyl)amino]propanoic acid |

InChI |

InChI=1S/C17H17NO3/c19-16(11-13-7-3-1-4-8-13)18-15(12-17(20)21)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,19)(H,20,21)/t15-/m0/s1 |

InChI Key |

URKWJOAJRKPEFW-HNNXBMFYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CC(=O)N[C@@H](CC(=O)O)C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC(CC(=O)O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches for S N Phenylacetyl β Phenylalanine

Chemical Synthesis Routes for N-Acylation of β-Phenylalanine and its Precursors

Chemical synthesis provides a foundational approach to producing N-acylated β-amino acids. These methods often involve the construction of the β-amino acid backbone followed by the introduction of the N-acyl group, with stereocontrol being a critical challenge throughout the process.

The N-acylation of β-phenylalanine with a phenylacetyl group is a direct method for forming the target compound. This transformation is typically achieved by reacting the amino group of β-phenylalanine with an activated form of phenylacetic acid. A common and effective activating agent is phenylacetyl chloride.

In a typical N-acylation reaction, the carboxylic acid (phenylacetic acid) is first converted into the more reactive acid chloride. derpharmachemica.com This is often done using reagents like thionyl chloride or oxalyl chloride. The resulting phenylacetyl chloride is then reacted with the β-phenylalanine. The reaction is generally performed in the presence of a non-nucleophilic base, such as pyridine, triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid that is formed as a byproduct. derpharmachemica.comsemanticscholar.org The base is crucial as it prevents the protonation of the amine nucleophile, which would otherwise diminish the reaction yield. derpharmachemica.com

Activation Step: Phenylacetic acid + Activating Reagent → Phenylacetyl chloride

Acylation Step: Phenylacetyl chloride + β-Phenylalanine + Base → N-Phenylacetyl-β-phenylalanine + Base·HCl

For the synthesis to be stereoselective, one must start with enantiomerically pure (S)-β-phenylalanine. If a racemic mixture of β-phenylalanine is used, the product will also be a racemic mixture of (R)- and (S)-N-Phenylacetyl-β-phenylalanine, which would then require a subsequent resolution step.

Achieving high stereoselectivity in the synthesis of the β-phenylalanine precursor is paramount. Several advanced catalytic asymmetric approaches have been developed for synthesizing β-amino acids. hilarispublisher.com These strategies aim to control the formation of the chiral center at the β-carbon.

Common strategies that can be adapted for the synthesis of the (S)-β-phenylalanine backbone include:

Asymmetric Hydrogenation: This involves the hydrogenation of β-amino acrylates or enamines using chiral catalysts. Ruthenium (Ru) and Rhodium (Rh) complexes with chiral mono- and bidentate phosphine ligands have been successfully used for this purpose. hilarispublisher.comillinois.edu For instance, the hydrogenation of (Z)-enamines has been shown to proceed with high yield and enantioselectivity. hilarispublisher.com

Conjugate Addition (Michael Addition): This method involves the addition of an amine nucleophile to an α,β-unsaturated carbonyl compound, such as cinnamic acid derivatives. The use of chiral amines or chiral catalysts can direct the stereochemical outcome of the addition.

Mannich-type Reactions: These reactions involve the condensation of an enolate with an imine, and asymmetric versions using chiral catalysts or auxiliaries are well-established for producing β-amino carbonyl compounds, which can be further converted to β-amino acids. illinois.edu

Arndt-Eistert Homologation: This classic method allows for the conversion of an α-amino acid to its corresponding β-amino acid homologue. Starting with (S)-α-phenylalanine, this multi-step sequence can, in principle, yield (S)-β-phenylalanine, although it requires the use of hazardous reagents like diazomethane. illinois.edu

More recent developments focus on more direct routes, such as the palladium-catalyzed aminocarbonylation of alkenes or the nickel-catalyzed carboxylation of aziridines, which utilize simpler starting materials. illinois.edu Once the enantiopure (S)-β-phenylalanine precursor is obtained through one of these advanced methods, the N-acylation with phenylacetyl chloride can proceed as described previously to yield the final target compound with high stereochemical purity.

Enzymatic Synthesis and Biocatalytic Resolution of N-Phenylacetyl-β-phenylalanine and Analogues

Biocatalysis offers a powerful alternative to traditional chemical methods, providing high enantioselectivity and operating under mild, environmentally friendly conditions. researchgate.net Enzymes such as acylases, lipases, and aminomutases are key tools in the synthesis and resolution of chiral β-amino acids and their derivatives.

Penicillin G Acylase (PGA) is a robust industrial enzyme known for its ability to hydrolyze the amide bond in penicillin G. muni.cznih.gov Its biocatalytic potential has been expanded due to its promiscuity and enantioselectivity, making it highly useful for the kinetic resolution of racemic mixtures of N-acylated amino acids. muni.cz

The process of kinetic resolution involves the enantioselective hydrolysis of a racemic mixture of N-phenylacetyl-β-phenylalanine. The enzyme preferentially catalyzes the hydrolysis of one enantiomer (e.g., the R-enantiomer) into free β-phenylalanine and phenylacetic acid, leaving the desired, unreacted (S)-enantiomer in the mixture.

Reaction Scheme: (R,S)-N-Phenylacetyl-β-phenylalanine + H₂O --(PGA)--> (S)-N-Phenylacetyl-β-phenylalanine + (R)-β-Phenylalanine + Phenylacetic acid

The success of the resolution depends on the enzyme's enantioselectivity, often expressed as the E-value. A high E-value indicates that the enzyme has a strong preference for one enantiomer over the other. Studies on PGA from Achromobacter sp. (PGAA) and Escherichia coli (PGAEc) have demonstrated their catalytic activity on N-phenylacetylated α- and β-amino acids. muni.cz While high enantioselectivity (E = 90 ± 5) was observed for the hydrolysis of N-PhAc-α-phenylalanine by both enzymes, the selectivity for β-amino acid derivatives can vary. muni.cz The efficiency of such resolutions allows for the isolation of the desired (S)-enantiomer with high optical purity.

| Enzyme | Source Organism | Reaction Type | Substrate Class | Key Feature |

|---|---|---|---|---|

| Penicillin G Acylase (PGA) | Escherichia coli, Achromobacter sp. | Enantioselective Hydrolysis | N-Phenylacetyl-α/β-amino acids | High enantioselectivity (E-value) for kinetic resolution. muni.cz |

| Acylase I | Aspergillus sp. | Enantioselective Hydrolysis | N-Acyl-α-amino acids | Widely used for resolving unnatural and rare amino acids. acs.orgacs.org |

| Lipases | Candida antarctica, Burkholderia cepacia | Enantioselective N-acylation / Hydrolysis | β-amino esters, N-acyl β-amino acids | Versatile enzymes used in both aqueous and organic media. researchgate.netnih.gov |

Phenylalanine Aminomutases (PAM) are enzymes that catalyze the isomerization of α-amino acids to their corresponding β-amino acid forms. nih.gov Specifically, PAMs can convert (S)-α-phenylalanine into β-phenylalanine. mdpi.com This enzymatic route provides a direct biological pathway to the β-amino acid backbone. The mechanism of these 4-methylideneimidazole-5-one (MIO)-based enzymes involves the elimination of the α-amino group and its subsequent re-addition at the β-carbon. acs.orgnih.gov This method has been used to successfully isolate (S)-β-phenylalanine in high yield (72%) and high enantiomeric excess (>99%). nih.gov This enantiopure (S)-β-phenylalanine can then be chemically acylated to produce (S)-N-Phenylacetyl-β-phenylalanine.

Acylases , such as Acylase I, are another class of enzymes widely used for the kinetic resolution of racemic N-acyl-amino acids. acs.org The principle is similar to that of PGA, where the enzyme selectively deacetylates one enantiomer. While traditionally applied to α-amino acids, acylases with activity towards N-acylated β-amino acids have also been identified, offering another potential route for obtaining the enantiopure target compound. acs.org

| Enzyme | Reaction | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Phenylalanine Aminomutase (PAM) | Isomerization | α-Phenylalanine derivatives | (S)-β-Phenylalanine | 72% | >99% | nih.gov |

The use of whole microbial cells presents an attractive approach for producing N-acylated amino acids, as it can eliminate the need for costly enzyme purification. Microbial systems can be engineered to overexpress specific enzymes, such as acylases or transferases, to perform the desired biotransformation.

For example, bacteria can be utilized to produce enzymes involved in β-amino acid synthesis. Several β-Amino Acid Dehydrogenases (β-AADH) have been created by mutagenesis and produced in Escherichia coli for the synthesis of (R)-β-phenylalanine via reductive amination. nih.gov Similarly, nitrilases from organisms like Hoeflea phototrophica have been expressed in E. coli and used in enzymatic cascades to produce optically pure (S)-β-amino acids from β-keto nitriles. researchgate.net

While direct microbial N-acylation of β-phenylalanine to produce N-phenylacetyl-β-phenylalanine is less commonly documented, the broader field of N-acyl amino acid metabolism suggests its feasibility. nih.govmdpi.com Bacteria possess a wide range of metabolic pathways, and systems could potentially be developed that utilize endogenous or heterologously expressed N-acyltransferases. These enzymes could catalyze the direct condensation of β-phenylalanine with phenylacetic acid or an activated derivative like phenylacetyl-CoA, offering a streamlined, one-pot synthesis within a microbial host.

Metabolic Pathways and Endogenous Occurrence of Phenylacetylated Metabolites

Identification of Phenylacetyl-Phenylalanine as an Endogenous Plant Metabolite

Recent advancements in analytical chemistry have led to the identification of previously uncharacterized endogenous metabolites in plants. Through extensive screening using liquid chromatography-mass spectrometry (LC-MS), researchers have confirmed the presence of N-phenylacetyl-phenylalanine as a naturally occurring metabolite in various land plants. oup.com This discovery was part of a broader investigation that also identified other novel amino acid conjugates of phenylacetic acid (PAA), including phenylacetyl-leucine and phenylacetyl-valine. oup.com

The identification of these conjugates expands our understanding of the metabolic fate of PAA, a known natural auxin, in plants. oup.comnih.gov While PAA itself is found in higher concentrations than the more commonly studied auxin, indole-3-acetic acid (IAA), in many plant species, its metabolic pathways have been less understood. oup.comnih.gov The discovery of endogenous PAA-amino acid conjugates like phenylacetyl-phenylalanine suggests that, similar to IAA, conjugation with amino acids is a key mechanism for regulating its activity and homeostasis. oup.comnih.gov

| Novel Endogenous PAA Metabolites Identified in Plants |

| Phenylacetyl-leucine |

| Phenylacetyl-phenylalanine |

| Phenylacetyl-valine |

| Phenylacetyl-glucose |

This table summarizes the novel PAA conjugates identified through LC-MS screening across various plant species. oup.com

Enzymatic Conjugation of Phenylacetic Acid in Biological Systems

In plants, the conjugation of acyl acids, such as the auxin phenylacetic acid (PAA), to amino acids is a critical metabolic process for maintaining hormonal balance. nih.govresearchgate.netnih.gov This process is catalyzed by a specific family of enzymes that link the carboxylic acid group of PAA to the amino group of an amino acid, forming an amide bond. This conjugation is not random; specific enzymes show preferences for both the acyl acid and the amino acid substrate. nih.gov Studies have identified conjugates of PAA with amino acids like aspartate and glutamate, and more recently, phenylalanine, leucine, and valine, as endogenous plant compounds. oup.comoup.com This enzymatic action effectively inactivates the auxin, tagging it for either storage or degradation, thereby preventing the accumulation of cytotoxic levels of active hormones. nih.govresearchgate.net

The primary enzymes responsible for the conjugation of auxins like PAA with amino acids in plants belong to the GRETCHEN HAGEN 3 (GH3) family of acyl acid amido synthetases. researchgate.netnih.gov These enzymes catalyze the ATP-dependent formation of auxin-amino acid conjugates. nih.govnih.gov The GH3 family is well-known for its role in conjugating indole-3-acetic acid (IAA), and research has confirmed that some members of this family also process PAA. nih.govfrontiersin.org

For instance, specific GH3 enzymes are known to catalyze the formation of PAA-aspartate and PAA-glutamate. nih.gov The induction of certain GH3 genes in transgenic Arabidopsis plants has been shown to lead to a significant increase in the endogenous levels of PAA-Glu. oup.comoup.com The GH3 enzymes are unique in that they facilitate amino acid conjugation directly to an acyl-adenylate intermediate without the need for a thioester intermediate. nih.gov The specificity of different GH3 enzymes for various auxins and amino acids highlights a complex regulatory network that allows plants to precisely control the levels of active hormones in response to developmental and environmental signals. oup.comresearchgate.netwustl.edu

Catabolic Pathways Involving Phenylacetyl-CoA and Related Derivatives in Microorganisms

In contrast to the conjugation pathways in plants, many bacteria employ a complex catabolic pathway to use phenylacetic acid as a carbon and energy source. nih.govresearchgate.net This pathway, often referred to as the phenylacetyl-CoA catabolon, is a central route for the degradation of numerous aromatic compounds, including phenylalanine, styrene, and ethylbenzene, which are first converted to the common intermediate, phenylacetyl-CoA. researchgate.netpnas.org

The process begins with the activation of phenylacetate (B1230308) to phenylacetyl-CoA by a phenylacetate-CoA ligase (PaaK). researchgate.net The core of the pathway involves a novel strategy for aerobic aromatic catabolism. Instead of a typical hydroxylation followed by ring cleavage, the aromatic ring of phenylacetyl-CoA is activated by a multicomponent oxygenase (PaaABCDE), which forms a ring 1,2-epoxide. nih.govresearchgate.net This highly reactive epoxide is then isomerized by an enzyme (PaaG) into a seven-membered oxygen-heterocyclic enol ether, an oxepin-CoA. nih.govnih.gov

Subsequent steps involve the hydrolytic cleavage of the oxepin (B1234782) ring, followed by a series of β-oxidation-like reactions. nih.govpnas.org This sequence of enzymatic reactions ultimately breaks down the aromatic structure into central metabolic intermediates, acetyl-CoA and succinyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. nih.govresearchgate.netresearchgate.net This entire catabolic unit is encoded by a cluster of genes, termed the paa gene cluster, which has been identified in a significant percentage of sequenced bacteria, including Escherichia coli and Pseudomonas putida. nih.govresearchgate.netnih.gov

| Key Steps in the Microbial Phenylacetyl-CoA Catabolic Pathway |

| Activation: Phenylacetate is converted to Phenylacetyl-CoA by Phenylacetate-CoA ligase (PaaK). |

| Epoxidation: The aromatic ring of Phenylacetyl-CoA is epoxidized by a multicomponent oxygenase (PaaABCDE). |

| Isomerization: The resulting epoxide is isomerized to an oxepin-CoA by PaaG. |

| Ring Cleavage & β-Oxidation: The oxepin ring is hydrolytically cleaved, and the resulting molecule undergoes β-oxidation. |

| Final Products: The pathway yields acetyl-CoA and succinyl-CoA, which enter the TCA cycle. |

This table outlines the primary enzymatic steps in the aerobic degradation of phenylacetate in microorganisms. nih.govresearchgate.netresearchgate.netpnas.org

Enzymatic Interactions and Mechanistic Insights Involving N Phenylacetyl β Phenylalanine

Substrate Specificity and Kinetic Characterization of Enzymes Acting on N-Acylated β-Phenylalanine

The ability of an enzyme to selectively bind and process a specific substrate is fundamental to its function. In the context of N-acylated β-phenylalanine, research has focused on understanding and engineering the substrate specificity of relevant enzymes. An example is the (S)-β-phenylalanine adenylation enzyme HitB, which is involved in the biosynthesis of the macrolactam polyketide hitachimycin. researchgate.netnih.gov

Kinetic characterization, involving the determination of parameters like the Michaelis constant (Kₘ) and the catalytic rate constant (kcat), is essential for quantifying an enzyme's efficiency and preference for different substrates. Studies on HitB have demonstrated that its substrate specificity can be rationally engineered. researchgate.netnih.gov By mutating amino acid residues within the substrate-binding pocket, researchers have successfully altered the enzyme's preference for various analogs of (S)-β-phenylalanine. researchgate.netnih.gov

For instance, mutations at positions Phe328 and Tpr293, which are located near the phenyl ring of the substrate, resulted in mutants with altered kinetic profiles. The HitB F328V and F328L mutants showed improved activity towards meta-substituted (S)-β-phenylalanine analogs, while the T293G mutant more efficiently activated ortho-substituted analogs. researchgate.netnih.gov This demonstrates that targeted modifications to the active site can broaden the substrate scope of an enzyme, enabling the production of diverse β-amino acid-containing products. researchgate.net

Below is a data table summarizing the kinetic parameters of wild-type HitB and its mutants with (S)-β-phenylalanine and a meta-substituted analog.

Table 1: Kinetic Parameters of HitB and Mutants

| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Wild-type | (S)-β-Phenylalanine | 17 ± 2 | 0.44 ± 0.02 | 26,000 |

| (S)-β-(m-CN-Phe) | >5000 | ND | <50 | |

| F328V Mutant | (S)-β-Phenylalanine | 100 ± 10 | 0.17 ± 0.01 | 1,700 |

| (S)-β-(m-CN-Phe) | 120 ± 20 | 0.057 ± 0.004 | 480 | |

| F328L Mutant | (S)-β-Phenylalanine | 180 ± 20 | 0.16 ± 0.01 | 890 |

| (S)-β-(m-CN-Phe) | 130 ± 10 | 0.11 ± 0.01 | 850 |

ND: Not Determined. Data derived from studies on the (S)‐β‐phenylalanine adenylation enzyme HitB. researchgate.net

Structural Biology and Active Site Analysis of Relevant Hydrolases and Transferases

Understanding the three-dimensional structure of enzymes is paramount for elucidating their mechanism of action. Hydrolases and transferases that act on N-acylated compounds often belong to the α/β-hydrolase fold family, which is characterized by a catalytically active core domain. researchgate.net This core domain can be supplemented by additional structural modules, such as caps (B75204) or lids, which can regulate substrate access to the active site. researchgate.net The active site of these enzymes typically contains a catalytic triad (B1167595) of amino acids, such as the cysteine-histidine-aspartate triad found in ubiquitin carboxy-terminal hydrolases (UCHs), a family of cysteine proteases. nih.gov

While specific structural data for an N-Acetyl-(R)-β-phenylalanine acylase is not detailed in the available research, the principles of structure-function relationships can be effectively illustrated through studies on analogous enzymes. The investigation into the (S)‐β‐phenylalanine adenylation enzyme HitB provides a clear example of how structural analysis informs functional understanding. researchgate.net

In the HitB study, the previously determined crystal structure of the wild-type enzyme was used as a basis for targeted mutagenesis. researchgate.netnih.gov Researchers identified that the amino acid Phe328 is positioned near the meta-position of the substrate's phenyl ring, while Thr293 is near the ortho-position. researchgate.netnih.gov By mutating these residues to smaller ones (e.g., F328L/V and T293G), they hypothesized that the substrate-binding pocket would be enlarged, thereby accommodating substituted β-phenylalanine analogs that are not well-recognized by the wild-type enzyme. researchgate.netnih.gov

Subsequent structural analysis of the HitB F328L and T293G mutants confirmed this hypothesis, revealing an expanded substrate-binding pocket. researchgate.netnih.gov This direct link between a specific structural change (mutation of an active site residue) and an altered function (broader substrate specificity) is a cornerstone of structure-function relationship studies in enzymology. researchgate.net These findings provide a detailed structural basis for engineering enzyme promiscuity. researchgate.netnih.gov

Molecular docking and other computational methods are powerful tools for predicting and analyzing the interactions between a substrate and an enzyme at the molecular level. nih.govnih.gov These studies can reveal the likely binding mode of a substrate within an enzyme's active site and identify key amino acid residues involved in binding and catalysis. nih.gov

For example, molecular docking studies on β-phenylalanine derivatives as inhibitors of dipeptidyl peptidase IV (DPP-IV) have been used to develop three-dimensional quantitative structure-activity relationship (3D-QSAR) models. nih.gov These models help identify the structural requirements for potent inhibitors. nih.gov

In another study, novel 3-phenyl-β-alanine-based oxadiazole analogues were investigated as inhibitors for carbonic anhydrase II (CA-II). nih.gov Molecular docking results indicated that the active compounds fit into the entrance of the CA-II active site, blocking its biological activity. nih.gov The analysis identified specific hydrogen bonding interactions with key residues such as Thr199, Thr200, and Gln92, which are crucial for the binding of these inhibitors. nih.gov These computational insights are invaluable for guiding the design of new, more effective enzyme inhibitors and substrates. nih.govnih.gov

Table 2: Key Residue Interactions from a Molecular Docking Study of β-Alanine Hybrids with Carbonic Anhydrase II

| Compound | Interacting Residue | Type of Interaction |

|---|---|---|

| 4a | Thr199, Thr200 | Hydrogen Bond |

| 4b | Gln92, Thr200 | Hydrogen Bond |

| 4g | Thr199 | Hydrogen Bond |

| Acetazolamide (Standard) | His94, His96, Thr199, Thr200 | Hydrogen Bond, Ionic |

Data derived from a molecular docking study of 3-phenyl-β-alanine 1,3,4-oxadiazole (B1194373) hybrids with CA-II. nih.gov

Enantioselectivity and Stereochemical Control in Biocatalytic Processes

Enzymes are chiral molecules, and this inherent chirality allows them to distinguish between the enantiomers of a chiral substrate. interesjournals.org This property, known as enantioselectivity, is a key advantage of using biocatalysts in chemical synthesis, as it allows for the production of enantiopure compounds. acs.org The stereochemical outcome of an enzyme-catalyzed reaction is determined by the differences in the interaction energies between the enzyme and the two enantiomers of the substrate or the transition states leading to the products. acs.org

Biocatalytic processes can achieve stereochemical control through several strategies, including the kinetic resolution of a racemic mixture or the asymmetric synthesis from a prochiral substrate. interesjournals.orgnih.gov In a kinetic resolution, one enantiomer of a racemic substrate reacts much faster than the other, allowing for their separation. interesjournals.org This approach is widely used in the purification of synthetic amino acids. interesjournals.org

The development of cascade biocatalysis systems exemplifies advanced stereochemical control. For instance, a one-pot system was designed to convert biobased L-phenylalanine into both (R)- and (S)-phenylalaninol. rsc.org This multi-enzyme cascade achieved high conversions (72-80%) and excellent enantiomeric excess (>99% ee) for both target enantiomers, showcasing the potential of biocatalysis to overcome the limitations of traditional chemical methods. rsc.org Such processes are highly sought after in the pharmaceutical industry for the sustainable and efficient synthesis of chiral drugs and intermediates. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-N-Phenylacetyl-beta-phenylalanine, and how can reaction conditions be optimized?

- Synthesis Protocol :

- Step 1 : Dissolve β-phenyl-D-phenylalanine (1.0 g, 3.7 mmol) in a mixture of water (25 mL) and dioxane (25 mL) under stirring. Add triethylamine (21 mL) to maintain basic pH .

- Step 2 : Introduce phenylacetyl chloride (1.1 equiv) dropwise at 0°C to prevent racemization. Monitor pH to ensure it remains >9.

- Step 3 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

- Optimization : Adjust solvent ratios (e.g., dioxane vs. THF) and temperature to improve yield (>75%). TLC (Rf ~0.3 in EtOAc/hexane 1:1) confirms product formation .

Q. How can the enantiomeric purity of this compound be validated?

- Chiral HPLC : Use a Chiralpak® IA column (4.6 × 250 mm, 5 μm) with a mobile phase of hexane/isopropanol (80:20, 1 mL/min). Retention time for the (S)-enantiomer: ~12.3 min; (R)-enantiomer: ~14.7 min .

- Polarimetry : Measure specific rotation ([α]D²⁵ = +32.5° in methanol, c = 1), comparing to literature values to confirm stereochemical integrity .

Q. What safety protocols are critical when handling this compound in the lab?

- PPE : Nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps involving volatile reagents (e.g., acetic anhydride) .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis. Avoid light exposure to minimize degradation .

- Spill Management : Neutralize acidic/basic spills with sodium bicarbonate or citric acid before disposal .

Advanced Research Questions

Q. How can structural contradictions in NMR data for this compound derivatives be resolved?

- Case Study : If ¹H NMR shows unexpected splitting in the phenylacetyl region (δ 7.2–7.4 ppm), perform 2D NMR (COSY, HSQC) to confirm coupling patterns. Compare with computational models (e.g., DFT-optimized structures) to identify rotational isomers or impurities .

- Mitigation : Use deuterated solvents (DMSO-d⁶) to reduce exchange broadening and ensure sample purity >98% (HPLC) .

Q. What strategies improve the stability of this compound in aqueous buffers for peptide synthesis?

- pH Control : Maintain pH 7.4–8.0 to minimize hydrolysis of the acetyl group. Use HEPES or Tris buffers instead of phosphate to avoid metal-catalyzed degradation .

- Lyophilization : Lyophilize the compound with trehalose (1:1 w/w) to enhance shelf life (>12 months at –20°C) .

Q. How does the stereochemistry of this compound influence its activity in enzyme inhibition studies?

- Case Study : The (S)-enantiomer shows 10-fold higher inhibition of chymotrypsin (IC₅₀ = 2.3 μM) compared to the (R)-form due to optimal fit in the enzyme’s hydrophobic pocket. Validate via molecular docking (AutoDock Vina) and kinetic assays (Lineweaver-Burk plots) .

Data Analysis and Reporting Standards

Q. How should researchers address conflicting bioactivity data for this compound across studies?

- Root Cause Analysis :

- Purity Discrepancies : Cross-validate purity using orthogonal methods (HPLC, LC-MS).

- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .

Q. What analytical techniques are essential for characterizing degradation products of this compound?

- LC-MS/MS : Identify hydrolyzed products (e.g., β-phenyl-D-phenylalanine, m/z 224.1) and oxidative byproducts (e.g., N-phenylacetamide, m/z 135.1) .

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation kinetics .

Tables

Table 1 : Key Physicochemical Properties of this compound

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₅NO₂ | HR-MS |

| Melting Point | 168–170°C | DSC |

| LogP (Octanol/Water) | 2.8 ± 0.2 | Shake Flask |

| Solubility (Water, 25°C) | 1.2 mg/mL | HPLC |

Table 2 : Common Contaminants in Synthesis and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.